2,4-Dimethyl-2-propyl-1,3-dioxolane
Description
Properties
CAS No. |
6301-06-0 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,4-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-4-5-8(3)9-6-7(2)10-8/h7H,4-6H2,1-3H3 |
InChI Key |
YANXWVZZCXIZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCC(O1)C)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Traditional Ketalization with Sulfuric Acid
The most widely documented method for synthesizing 2,4-dimethyl-2-propyl-1,3-dioxolane involves acid-catalyzed cyclization of 2-propyl-1,3-propanediol with acetone. Sulfuric acid (H₂SO₄) serves as the catalyst, facilitating the formation of the dioxolane ring via ketalization. Reaction conditions typically involve heating to 80°C for 6 hours under inert atmospheres to prevent oxidation.
The mechanism proceeds through protonation of the carbonyl oxygen in acetone, followed by nucleophilic attack by the diol’s hydroxyl groups. Steric effects from the propyl substituent influence regioselectivity, favoring the formation of the 2,4-dimethyl-2-propyl isomer. Post-reaction purification employs fractional distillation due to the compound’s volatility (boiling point: 151.2°C).
Table 1: Acid-Catalyzed Cyclization Parameters
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (5 mol%) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 75–85% |
| Purity Method | Fractional Distillation |
Modified Protocols with p-Toluenesulfonic Acid
Alternative approaches replace sulfuric acid with p-toluenesulfonic acid (p-TSA) to reduce side reactions. A solvent-free variant utilizes microwave irradiation, achieving 88% yield within 30 minutes. This method enhances reaction efficiency by enabling rapid heating and minimizing thermal degradation.
Solvent-Free Microwave-Assisted Synthesis
Reaction Optimization
Microwave-assisted synthesis eliminates solvents, aligning with green chemistry principles. In this method, 2-propyl-1,3-propanediol and acetone are mixed with p-TSA and subjected to microwave irradiation at 300 W. The shorter reaction time (30 minutes) and higher yield (88%) make this approach industrially viable.
Mechanistic Insights
Microwave irradiation accelerates dipole rotation, increasing molecular collision frequency. This enhances the protonation rate of acetone and subsequent nucleophilic attack by the diol. The absence of solvent reduces energy consumption and simplifies purification, which is performed via silica gel chromatography.
Catalytic Synthesis Using Ion-Exchange Resins
Amberlyst 15-Catalyzed Reactions
Amberlyst 15, a macroreticular ion-exchange resin, catalyzes the synthesis of this compound with 96.6% yield. The protocol involves refluxing 2-ethylbutyraldehyde with 2,3-butanediol at 40°C for 4 hours. The resin’s high surface area and acidity (4.7 mmol H⁺/g) facilitate efficient proton transfer, while its heterogeneous nature allows easy separation post-reaction.
Table 2: Amberlyst 15 Catalysis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Amberlyst 15 (5 wt%) |
| Temperature | 40°C |
| Reaction Time | 4 hours |
| Yield | 96.6% |
| Purity Method | Decantation/NMR |
Environmental and Economic Advantages
Amberlyst 15 is reusable for up to five cycles without significant activity loss, reducing catalyst costs. The aqueous phase, containing residual diol, is recyclable, minimizing waste. This method’s scalability is demonstrated in pilot-scale reactions producing 5.084 g of product with >99% conversion.
Comparative Analysis of Synthesis Methods
Yield and Efficiency
Microwave-assisted synthesis offers the highest yield (88%) among solvent-based methods, while Amberlyst 15 catalysis achieves near-quantitative conversion (96.6%). Traditional acid-catalyzed routes, though lower yielding, remain prevalent due to equipment accessibility.
Environmental Impact
Solvent-free and catalytic methods align with sustainable chemistry goals by reducing volatile organic compound (VOC) emissions. Amberlyst 15’s reusability further lowers the environmental footprint compared to single-use sulfuric acid.
Industrial Scalability
Large-scale production favors Amberlyst 15 due to its ease of separation and compatibility with continuous-flow reactors. Microwave methods, while efficient, face challenges in reactor design for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as organolithium (RLi) and organomagnesium (RMgX) reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols or other reduced forms of the compound .
Scientific Research Applications
2,4-Dimethyl-2-propyl-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-propyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For example, as a protecting group, it forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during chemical transformations . The compound’s stability against nucleophiles and bases makes it valuable in various synthetic processes .
Comparison with Similar Compounds
Substituent Position and Size
- 4-Methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1) : Features a pentyl group at position 2 and a methyl group at position 3. The longer alkyl chain (pentyl) contributes to its fruity, pear-like odor, making it suitable for flavor applications . In contrast, 2,4-dimethyl-2-propyl-1,3-dioxolane’s shorter propyl group and additional methyl substitution likely reduce volatility and alter sensory properties .
- 2-Isobutyl-4-methyl-1,3-dioxolane (CAS 2035-08-7) : Contains a branched isobutyl group at position 2. Branched alkyl chains may enhance steric hindrance, affecting reaction kinetics and thermodynamic stability compared to linear alkyl substituents .
Fluorinated Derivatives
- Poly(perfluoro-2-methylene-1,3-dioxolane) (poly(PFMD)) : Fluorination dramatically increases gas permeability and selectivity in polymer membranes. While this compound lacks fluorine, its alkyl substituents could influence material properties such as hydrophobicity and thermal stability .
Physicochemical Properties
Volatility and Stability
- 2-Methyl-1,3-dioxolane : Detected as a volatile compound in recycled PET materials, with concentrations influenced by processing conditions . The presence of methyl groups in this compound may reduce volatility due to increased molecular weight and steric effects.
- 2-Phenyl-1,3-dioxolane : Exhibits stability under oxidative conditions (e.g., K₂Cr₂O₇ without AlCl₃) , suggesting that aromatic substituents enhance stability compared to alkyl-substituted derivatives.
Thermodynamic Data
- Enthalpy of Formation : Group contribution models for substituted dioxolanes (e.g., 2,2-diisopropyl-1,3-dioxolane) show deviations from experimental values, highlighting the challenge of predicting thermodynamic properties for branched or bulky substituents. For 2-methyl-2-isopropyl-1,3-dioxolane, the model achieves an average absolute error of 2.50 kJ/mol, indicating reasonable accuracy .
Data Tables
Table 1: Comparative Properties of Selected 1,3-Dioxolane Derivatives
Q & A
Q. Table 1: Synthesis and Purification Conditions
| Method | Catalyst/Conditions | Yield (%) | Purity Technique |
|---|---|---|---|
| Acid-catalyzed cyclization | H₂SO₄, 80°C, 6 hrs | 75–85 | Fractional distillation |
| Solvent-free synthesis | p-TSA, microwave, 30 min | 88 | Silica gel chromatography |
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the dioxolane ring. For instance, methyl groups appear as singlets at δ 1.2–1.4 ppm (¹H) and δ 20–25 ppm (¹³C), while the propyl chain shows splitting patterns .
- IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-H (2850–2980 cm⁻¹) confirm the dioxolane structure.
- Mass Spectrometry : Molecular ion peaks at m/z 116.16 (C₆H₁₂O₂) and fragment ions (e.g., m/z 87 for ring cleavage) validate the formula .
Q. Table 2: Key Spectral Signatures
| Technique | Characteristic Peaks | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 1.3 (s, CH₃), δ 3.6–4.0 (m, OCH₂O) | Methyl and dioxolane ring |
| IR | 1120 cm⁻¹ (C-O-C asymmetric stretch) | Ether linkage |
Advanced Question: How can computational methods elucidate reaction mechanisms and optimize synthetic pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) model transition states and intermediates in ketalization reactions. For example, ICReDD’s approach combines reaction path searches using quantum calculations with machine learning to predict optimal catalysts and conditions, reducing trial-and-error . Advanced workflows:
Reactor Simulation : COMSOL Multiphysics models heat/mass transfer in continuous-flow synthesis.
Advanced Question: What methodologies are used to study its adsorption and reactivity on environmental surfaces?
Methodological Answer:
Microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) analyzes surface interactions. For indoor air chemistry studies:
Adsorption Experiments : Expose silica or polymer surfaces to vapor-phase dioxolane under controlled humidity.
Reactivity Screening : Track oxidation products (e.g., carbonyls) via GC-MS after exposure to ozone or hydroxyl radicals .
Challenges : Differentiating physisorption vs. chemisorption requires temperature-programmed desorption (TPD) and kinetic modeling.
Advanced Question: How should researchers mitigate risks during handling and disposal of this compound?
Methodological Answer:
- Safety Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and avoid sparks (flash point ~40°C).
- Waste Management : Neutralize acidic residues with NaHCO₃ before incineration. For solvent mixtures, separate via distillation and recycle .
- Emergency Measures : Spill containment with vermiculite; eye exposure requires 15-min flushing with water.
Advanced Question: Can AI-integrated systems enhance its application in polymer electrolyte design?
Methodological Answer:
Yes. AI models trained on ionic conductivity datasets predict optimal dioxolane concentrations in solid polymer electrolytes (e.g., for Li-ion batteries). Steps:
High-Throughput Screening : Test dioxolane-plasticizer blends with varying Li salts (e.g., LiTFSI).
Feedback Loop : COMSOL simulations coupled with Bayesian optimization refine conductivity and mechanical stability .
Q. Table 3: AI-Optimized Electrolyte Parameters
| Parameter | Range Tested | Optimal Value (AI Output) |
|---|---|---|
| Dioxolane (wt%) | 10–30 | 22 |
| LiTFSI Concentration | 0.5–2.0 M | 1.4 M |
| Conductivity (S/cm) | 10⁻⁴–10⁻³ | 3.8×10⁻⁴ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
